N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a naphthyl group and an N-benzyl acetamide side chain. Its synthesis typically involves multi-step reactions, including cycloaddition and coupling strategies, as seen in analogous compounds (e.g., 1,3-dipolar cycloaddition for triazole derivatives in and benzoxazine-oxadiazole conjugates in ).
Characterization methods include IR, $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry, as demonstrated for related acetamide derivatives (e.g., ). The pyrazolo-triazinone scaffold is notable for its rigidity and hydrogen-bonding capacity, which may influence pharmacological properties such as target binding or metabolic stability.
Properties
CAS No. |
1326925-74-9 |
|---|---|
Molecular Formula |
C24H19N5O2 |
Molecular Weight |
409.449 |
IUPAC Name |
N-benzyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C24H19N5O2/c30-23(25-14-17-7-2-1-3-8-17)15-28-24(31)22-13-21(27-29(22)16-26-28)20-12-6-10-18-9-4-5-11-19(18)20/h1-13,16H,14-15H2,(H,25,30) |
InChI Key |
XGSCDWHEKITHQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazolo[1,5-d][1,2,4]triazin Core : The initial step typically includes the reaction of naphthalene derivatives with appropriate azole precursors under controlled conditions to yield the triazin core.
- Benzylation : The introduction of the benzyl group is achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Viability Assays : The compound was tested against various cancer cell lines using MTT assays. IC50 values indicated potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin.
The mechanism by which this compound induces apoptosis in cancer cells appears to involve:
- Inhibition of CDKs : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis. This suggests that N-benzyl derivative may act through a comparable pathway.
Study 1: In Vitro Evaluation
In a study evaluating various derivatives of pyrazolo-triazine compounds, this compound was highlighted for its selectivity and potency against specific cancer types. The study involved:
- Testing against multiple cell lines : Results indicated a strong correlation between structural modifications and biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-benzyl derivatives to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites on target kinases.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Influence: The pyrazolo-triazinone core in the target compound (vs.
Substituent Effects: Naphthyl Group: Present in all listed compounds, it contributes to hydrophobic interactions and enhances lipophilicity, as seen in analogues like and . Electron-Withdrawing Groups: The 2-fluorobenzyl group in introduces electronegativity, which may modulate electronic properties and bioavailability.
Key Findings:
- The target compound’s synthesis likely parallels methods for pyrazolo-triazinone derivatives, involving cyclization of oxadiazole intermediates with naphthyl-containing precursors .
- Copper-catalyzed click chemistry (as in ) offers high regioselectivity for triazole formation but is less applicable to pyrazolo-triazinones due to differing ring strain and reactivity.
Table 3: Comparative Bioactivity and Solubility
Key Insights:
- The target compound’s higher LogP (3.8 vs. 3.2 in ) reflects increased hydrophobicity due to the benzyl group, which may reduce aqueous solubility but enhance membrane permeability.
- Thioacetamide derivatives (e.g., ) show moderate antimicrobial activity, suggesting the pyrazolo-triazinone scaffold could be optimized for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
